molecular formula C7H5BrN2O B8134498 5-Bromoimidazo[1,2-A]pyridin-8-OL

5-Bromoimidazo[1,2-A]pyridin-8-OL

Cat. No.: B8134498
M. Wt: 213.03 g/mol
InChI Key: WUTFSVDKUKAPSY-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyridin-8-ol (CAS 2550692-99-2) is a high-purity brominated derivative of the imidazopyridine scaffold, offered for research purposes. This compound features a molecular formula of C7H5BrN2O and a molecular weight of 213.03 g/mol [ citation 1 ]. Imidazo[1,2-a]pyridine derivatives are recognized in medicinal chemistry for their diverse pharmacological properties, particularly as promising scaffolds in oncology research [ citation 2 ]. This building block is valued for its role in the exploration of novel anti-cancer and anti-inflammatory therapeutics. Research indicates that structurally related compounds exert their activity by suppressing key signaling pathways involved in cell proliferation and inflammation, specifically the NF-κB and STAT3 pathways [ citation 2 ]. Modulation of these pathways can lead to the reduction of inflammatory cytokines, suppression of NF-κB DNA binding activity, and downregulation of downstream genes such as COX-2 and iNOS [ citation 2 ]. The bromine substitution at the 5-position provides a reactive site for further chemical modification, making this compound a versatile intermediate for constructing more complex molecules for biological evaluation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoimidazo[1,2-a]pyridin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-2-1-5(11)7-9-3-4-10(6)7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTFSVDKUKAPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromoimidazo 1,2 a Pyridin 8 Ol and Analogous Imidazo 1,2 a Pyridines

Strategic Approaches to Imidazo[1,2-A]pyridine (B132010) Core Construction

The construction of the imidazo[1,2-a]pyridine core is a central theme in heterocyclic chemistry. bio-conferences.org Methodologies range from classical condensation reactions to modern catalytic systems, each offering unique advantages in terms of efficiency, substrate scope, and environmental impact. rsc.org

Condensation Reactions for Imidazo[1,2-A]pyridine Synthesis

Condensation reactions represent the most traditional and widely employed method for synthesizing the imidazo[1,2-a]pyridine skeleton. rsc.orgacs.org The classical approach, first reported by Tschitschibabin, involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. bio-conferences.orgnih.gov

The reaction typically proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization through condensation between the exocyclic amino group and the carbonyl group, culminating in dehydration to form the aromatic imidazo[1,2-a]pyridine ring. acs.org Various modifications to this fundamental reaction have been developed to improve yields and broaden its applicability. For instance, the use of a base like sodium hydrogen carbonate can facilitate the reaction under milder conditions. bio-conferences.org Dong-Jian Zhu and colleagues have even demonstrated that this reaction can proceed efficiently at 60°C without any catalyst or solvent. bio-conferences.org Researchers have also successfully used α-bromo-β-keto esters under solvent-free conditions to produce highly substituted imidazo[1,2-a]pyridines. organic-chemistry.org

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis
Reactant 1Reactant 2ConditionsKey FeatureCitation
2-AminopyridineBromoacetaldehyde150-200°C, sealed tubeThe original Tschitschibabin synthesis. bio-conferences.org bio-conferences.org
2-Aminopyridineα-chloroketones60°C, catalyst-free, solvent-freeAn efficient and environmentally friendly approach. bio-conferences.org bio-conferences.org
Substituted 2-aminopyridinesPhenacyl bromidesCopper silicate (B1173343) catalyst, ethanol, refluxUtilizes a reusable heterogeneous catalyst. nanobioletters.com nanobioletters.com
2-AminopyridineBromomalonaldehydeEthanol-water, microwave-assistedA rapid method for synthesizing C3-carbaldehyde substituted products. acs.org acs.org

Multicomponent Reactions (MCRs) in Imidazo[1,2-A]pyridine Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, have emerged as a powerful and efficient tool for the synthesis of complex molecules like imidazo[1,2-a]pyridines. mdpi.comsci-hub.se This strategy is highly valued for its atom economy, convergence, and ability to rapidly generate molecular diversity. sci-hub.se

One of the most prominent MCRs for this purpose is the Groebke–Blackburn–Bienaymé (GBB) reaction. mdpi.comnih.gov This acid-catalyzed three-component condensation involves a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. sci-hub.seresearchgate.net The reaction mechanism is thought to proceed through the formation of an iminium intermediate from the aldehyde and the aminopyridine, which is then attacked by the isocyanide. A subsequent intramolecular 5-endo-dig cyclization yields the final 3-aminoimidazo[1,2-a]pyridine product. sci-hub.se Various catalysts, including scandium triflate and ammonium (B1175870) chloride, have been employed to facilitate this transformation. bio-conferences.orgmdpi.com

Other MCRs have also been developed. For example, a copper-catalyzed three-component reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne provides a direct route to a wide range of imidazo[1,2-a]pyridine derivatives. bio-conferences.org Another approach involves the one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes using a copper(I) iodide-NaHSO₄•SiO₂ combination catalyst. organic-chemistry.org

Table 2: Overview of Multicomponent Reactions (MCRs) for Imidazo[1,2-a]pyridine Synthesis
Reaction Name/TypeComponentsCatalyst/ConditionsProduct TypeCitation
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsonitrileAcid-catalyzed (e.g., Sc(OTf)₃, NH₄Cl)3-Aminoimidazo[1,2-a]pyridines bio-conferences.orgmdpi.comsci-hub.se
Copper-catalyzed coupling2-Aminopyridine, Aldehyde, Terminal AlkyneCopper catalystSubstituted Imidazo[1,2-a]pyridines bio-conferences.org
Transition-metal-free reactionYnals, Pyridin-2-amines, Alcohols or ThiolsMetal-freeFunctionalized Imidazo[1,2-a]pyridines organic-chemistry.orgacs.org
Iodine-catalyzed MCR2-Aminopyridine, Acetophenone, DimedoneMolecular Iodine, Water, UltrasonicationPharmacologically significant scaffolds nih.gov

Oxidative Cyclization Pathways

Oxidative cyclization has become an increasingly popular strategy for constructing the imidazo[1,2-a]pyridine core, often prized for its use of readily available starting materials and environmentally benign oxidants like molecular oxygen (air). organic-chemistry.orgacs.org These methods typically involve the formation of one or more C-N bonds under oxidative conditions.

A common approach is the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and ketones (e.g., acetophenones). organic-chemistry.org This reaction is compatible with a broad range of functional groups and is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Similarly, a copper-catalyzed one-pot reaction between aminopyridines and nitroolefins using air as the oxidant has proven to be a general and suitable method for building the imidazo[1,2-a]pyridine framework. organic-chemistry.org

Organocatalytic systems have also been developed. A dual catalytic system using flavin and iodine can achieve an aerobic oxidative C-N bond-forming process for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgacs.org This system can even be extended to a one-pot, three-component synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. organic-chemistry.orgacs.org

Transition Metal-Catalyzed Synthetic Protocols for Imidazo[1,2-A]pyridines

Transition metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines, offering high efficiency, selectivity, and functional group tolerance. researchgate.net Copper, palladium, and gold are among the most frequently used metals.

Copper Catalysis: Copper catalysts are particularly versatile. CuI-catalyzed aerobic oxidative reactions of 2-aminopyridines with acetophenones or nitroolefins are well-established methods. organic-chemistry.org Copper catalysts also enable three-component reactions of heterocyclic amidines with aldehydes and alkynes to afford N-fused imidazoles. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are often employed in cross-coupling reactions to build more complex imidazo[1,2-a]pyridine derivatives. A notable example is the microwave-assisted, ligand-free Pd(OAc)₂-catalyzed three-component reaction of 2-aminopyridines, aryl halides, and terminal alkynes to synthesize 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org

Gold Catalysis: Gold catalysts offer mild reaction conditions. A redox synthesis using a PicAuCl₂ catalyst in the presence of an acid allows for the reaction of pyridine (B92270) N-oxides and alkynes to produce a range of imidazo[1,2-a]pyridines in good yields. nih.gov This method is particularly useful for installing stereogenic centers without loss of enantiomeric excess. nih.gov

Table 3: Selected Transition Metal-Catalyzed Syntheses of Imidazo[1,2-a]pyridines
Metal CatalystReaction TypeReactantsKey AdvantageCitation
Copper(I) Iodide (CuI)Aerobic Oxidative Cyclization2-Aminopyridines, AcetophenonesBroad functional group compatibility, use of air as oxidant. organic-chemistry.org organic-chemistry.org
Palladium(II) Acetate (Pd(OAc)₂)Three-Component Reaction2-Aminopyridines, Aryl Halides, AlkynesHigh efficiency and molecular diversity under microwave irradiation. organic-chemistry.org organic-chemistry.org
Gold Chloride (PicAuCl₂)Redox SynthesisPyridine N-Oxides, AlkynesMild, atom-economical, preserves stereochemistry. nih.gov nih.gov
Iron(III) Chloride (FeCl₃)Cascade Reaction2-Aminopyridines, NitroolefinsSuperior Lewis acid catalyst for this transformation. bio-conferences.org bio-conferences.org

Metal-Free Synthetic Strategies for Imidazo[1,2-A]pyridines

To address the cost and toxicity concerns associated with some transition metals, significant effort has been directed towards developing metal-free synthetic routes. rsc.orgnih.gov These methods often rely on the use of organocatalysts like iodine or proceed under catalyst-free conditions.

Iodine-promoted reactions are particularly common. Molecular iodine can catalyze the reaction of 2-aminopyridines with ketones, often enhanced by micellar media or "on-water" conditions. acs.orgnih.gov Iodine is also used to trigger the cleavage of the N-O bond in oxime esters, generating reactive iminyl radicals that couple with pyridines to form 2-substituted imidazo[1,2-a]pyridines. acs.orgnih.gov

Completely catalyst-free methods have also been achieved. For example, the annulation of vinyl azides with 2-aminopyridines provides a high-yielding and atom-economical protocol where the product can be isolated by simple evaporation of the solvent. organic-chemistry.org Additionally, a novel, rapid, and efficient route involves the NaOH-promoted cycloisomerisation of N-propargylpyridiniums in water at ambient conditions, which is notably tolerant of halogen substituents crucial for further functionalization. rsc.org

Microwave-Assisted Organic Synthesis of Imidazo[1,2-A]pyridines

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating the synthesis of imidazo[1,2-a]pyridines. tandfonline.comresearchgate.net The use of microwave irradiation often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.orgtandfonline.com

One example is the rapid, solvent-free synthesis of highly substituted imidazo[1,2-a]pyridines from aminopyridines and α-bromo-β-keto esters, with reactions completing in under two minutes. organic-chemistry.org Another approach involves the condensation of 2-aminopyridines with phenacyl bromides, where microwave assistance reduces the reaction time to just 60 seconds with high yields. researchgate.net MCRs are also well-suited for microwave conditions; the synthesis of 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) is efficiently achieved under microwave irradiation. bio-conferences.org Furthermore, the formylation of imidazo[1,2-a]pyridines using the Vilsmeier-Haack reagent can be performed efficiently in a green medium like PEG-400 under microwave irradiation. tandfonline.com

Table 4: Examples of Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
ReactantsMicrowave ConditionsSolvent/CatalystReaction TimeCitation
Aminopyridines, α-bromo-β-keto estersNot specifiedSolvent-free< 2 minutes organic-chemistry.org
2-Aminopyridine, Phenacyl bromidesNot specifiedBasic medium60 seconds researchgate.net
2-Aminopyridine, Aldehyde, TMSCNNot specifiedScandium triflate, Methanol (B129727)Not specified bio-conferences.org
Imidazo[1,2-a]pyridines, DMF/POCl₃400 W, 90°CPEG-400Not specified (short) tandfonline.com

One-Pot Synthetic Procedures for Imidazo[1,2-a]pyridines

One-pot syntheses offer an efficient and atom-economical approach to the imidazo[1,2-a]pyridine scaffold, minimizing the need for intermediate purification steps. The Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction, stands out as a versatile method for generating 2,3-disubstituted imidazo[1,2-a]pyridines. acs.orgijssst.info This reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid. ijssst.info The scope of this reaction is broad, allowing for the incorporation of diverse functionalities. ijssst.info

Recent advancements have focused on developing greener and more efficient protocols. For instance, a modified Groebke-Blackburn protocol allows for the in situ formation of the isocyanide component, circumventing the need to handle these often volatile and toxic reagents directly. google.com Other one-pot methods utilize different catalytic systems, such as copper-iodide, to react 2-aminopyridines with aldehydes and terminal alkynes. chemicalbook.com Molecular iodine has also been employed as an eco-friendly catalyst for the three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone under ultrasonic irradiation. nih.govacs.org These multicomponent strategies provide rapid access to complex imidazo[1,2-a]pyridine libraries. rsc.org

Table 1: Examples of One-Pot Synthetic Methodologies for Imidazo[1,2-a]pyridines
MethodologyReactantsCatalyst/ConditionsKey FeaturesReference
Groebke–Blackburn–Bienaymé Reaction (GBBR)2-Aminopyridine, Aldehyde, IsocyanideAcid catalysis (e.g., Sc(OTf)₃, Montmorillonite clay)High diversity in products; forms 2,3-disubstituted imidazo[1,2-a]pyridines. acs.orgijssst.info
Modified GBBR2-Aminopyridine, Aldehyde, Amine (forms isocyanide in situ)Sequential one-pot protocolAvoids isolation of isocyanide; enhances safety and convenience. google.com
Copper-Catalyzed Reaction2-Aminopyridine, Aldehyde, Terminal AlkyneCuI-NaHSO₄·SiO₂High to excellent yields in refluxing toluene. chemicalbook.com
Molecular Iodine-Catalyzed Reaction2-Aminopyridine, Acetophenone, DimedoneI₂, Ultrasound, WaterEnvironmentally benign; rapid reaction times. nih.govacs.org

Selective Functionalization and Halogenation for 5-Bromoimidazo[1,2-a]pyridin-8-ol Synthesis

Achieving the specific substitution pattern of 5-bromo and 8-hydroxy on the imidazo[1,2-a]pyridine core requires precise control over regioselectivity. This can be accomplished either by direct functionalization of a pre-formed imidazo[1,2-a]pyridine ring or by a sequential approach starting with appropriately substituted precursors.

Direct Bromination Strategies for Imidazo[1,2-a]pyridines (e.g., C3-bromination, 6-bromination)

The imidazo[1,2-a]pyridine ring is susceptible to electrophilic substitution, with the C3 position being particularly nucleophilic and thus the most common site for halogenation. researchgate.net Direct bromination at the C3 position can be achieved with high regioselectivity using various brominating agents. rsc.orgeurekaselect.com Common reagents include N-bromosuccinimide (NBS) and elemental bromine.

More recently, methodologies using sodium bromite (B1237846) (NaBrO₂) in the presence of an acid like acetic acid have been developed as a facile, transition-metal-free approach for the selective C3-bromination of the scaffold. rsc.org Another efficient method employs carbon tetrabromide (CBr₄) as the bromine source, promoted by a base such as sodium hydroxide, which also yields C3-brominated products with high efficiency. eurekaselect.com While C3-bromination is predominant, substitution at other positions, such as C6, can be achieved, typically by starting with a pre-brominated 2-aminopyridine, for example, 2-amino-5-bromopyridine, which cyclizes to form the 6-bromoimidazo[1,2-a]pyridine.

Regioselective Synthesis of Brominated Imidazo[1,2-a]pyridines

Achieving regioselectivity, particularly away from the highly reactive C3 position, is a significant synthetic challenge. Most highly regioselective methods reported focus on directing substitution to the C3 position. For instance, the use of sodium bromite or CBr₄ provides a very efficient route to 3-bromo-imidazo[1,2-a]pyridines. rsc.orgeurekaselect.com

Synthesis of other specific isomers, such as the target This compound , often necessitates a strategy other than direct bromination of the parent heterocycle. Direct bromination at the C5 position is less common and is often outcompeted by substitution at C3. Therefore, regioselective synthesis of the 5-bromo isomer typically relies on building the heterocyclic ring from a precursor that already contains the bromine atom at the correct position on the pyridine ring.

Methodologies for Introducing the Hydroxyl Group in Imidazo[1,2-a]pyridine Scaffolds

The introduction of a hydroxyl group at the C8 position is a key step in the synthesis of the target molecule. A direct and effective method involves the cyclization of 2-aminopyridin-3-ol. researchgate.net This precursor, which already contains the required hydroxyl functionality, can be reacted with an α-halocarbonyl compound to construct the fused imidazole (B134444) ring, directly yielding an 8-hydroxyimidazo[1,2-a]pyridine derivative.

A documented procedure involves the reaction of 2-aminopyridin-3-ol with bromopyruvic acid or its ethyl ester (ethyl bromopyruvate). researchgate.net The reaction with bromopyruvic acid in methanol yields 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, while the reaction with ethyl bromopyruvate in THF at reflux produces the corresponding ethyl ester. researchgate.net This approach firmly establishes a reliable route to the 8-hydroxy substituted scaffold.

Table 2: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine Derivatives
PrecursorReagentSolvent/ConditionsProductReference
2-Aminopyridin-3-olBromopyruvic acidAnhydrous MeOH8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid researchgate.net
2-Aminopyridin-3-olEthyl bromopyruvateAnhydrous THF, RefluxEthyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate researchgate.net

Sequential Synthetic Routes and Functional Group Transformations for this compound Precursors

Given the challenges of direct C5-bromination and the established method for C8-hydroxylation, a sequential synthetic strategy is the most logical pathway to This compound . This approach involves the synthesis of a pyridine precursor that contains both the amino group and the necessary substituents in the correct positions for the final cyclization.

The key precursor for introducing the bromine at the C5 position of the final product is 2-amino-6-bromopyridine (B113427) . chemicalbook.comsigmaaldrich.com This compound is commercially available and can be synthesized via methods such as the Hofmann degradation of 6-bromo-2-pyridinecarboxamide. google.com The cyclization of 2-amino-6-bromopyridine with an α-haloketone, following the general principle of imidazo[1,2-a]pyridine synthesis, would lead to the formation of a 5-bromo-substituted imidazo[1,2-a]pyridine.

To synthesize the final target compound, This compound , the ideal precursor would be 2-amino-6-bromo-pyridin-3-ol. While the synthesis of this specific trifunctional precursor is not explicitly detailed in the searched literature, its conceptual pathway would involve either the bromination of 2-aminopyridin-3-ol or the hydroxylation of a 2-amino-6-bromopyridine derivative.

Synthesis of a Precursor : Obtain or synthesize 2-amino-6-bromopyridin-3-ol.

Cyclization : React this precursor with a suitable α-halocarbonyl compound (e.g., chloroacetaldehyde (B151913) or a bromoacetyl derivative) to form the fused imidazole ring. This reaction would simultaneously establish the 5-bromo and 8-hydroxy functionalities on the imidazo[1,2-a]pyridine core.

This sequential strategy, building upon the known reactivity of substituted 2-aminopyridines, represents the most viable and controllable method for the synthesis of This compound .

Chemical Reactivity and Derivatization Pathways of 5 Bromoimidazo 1,2 a Pyridin 8 Ol

C-H Functionalization of Imidazo[1,2-A]pyridines and Related Analoguesmdpi.comrsc.orgnih.gov

The imidazo[1,2-a]pyridine (B132010) ring system is a privileged scaffold in medicinal chemistry, found in a variety of pharmaceutical agents with activities such as anti-tumor and anxiolytic properties. dntb.gov.uaresearchgate.net Consequently, the development of novel methods for its derivatization is a significant focus for synthetic chemists. rsc.org C-H bond functionalization is a particularly attractive strategy as it allows for the direct introduction of functional groups onto the heterocyclic core, avoiding the need for pre-functionalized starting materials. mdpi.comrsc.org This approach is valued for its straightforwardness and high atomic efficiency. mdpi.com

Research into the C-H functionalization of imidazo[1,2-a]pyridines has revealed that the C3 position is the most common site for derivatization due to the electron-rich nature of the imidazole (B134444) ring. mdpi.comresearchgate.net However, methods for functionalizing other positions, such as C2, C5, C6, C7, and C8, have also been developed, expanding the toolkit for creating diverse analogues. rsc.orgrsc.org While traditional methods often rely on transition-metal catalysis, which can involve expensive or toxic metals and harsh conditions, recent advancements have focused on greener and more sustainable alternatives. mdpi.comrsc.org

Visible Light-Induced C-H Functionalization Methodologiesmdpi.comresearchgate.netnih.gov

In recent years, visible light-induced C-H functionalization has gained significant traction as an energy-efficient and environmentally friendly synthetic method. mdpi.comnih.gov This approach utilizes photocatalysis to promote the activation of organic molecules through processes like single electron transfer (SET), enabling a wide range of organic transformations under mild conditions. mdpi.com The use of visible light aligns with the principles of green chemistry, often allowing reactions to proceed at room temperature and avoiding the harsh conditions associated with other methods. mdpi.comnih.gov This strategy has been successfully applied to the C-H functionalization of imidazo[1,2-a]pyridines, leading to the development of various derivatization techniques. researchgate.netnih.gov

Perfluoroalkylated organic molecules are of significant interest in medicinal and materials science. A visible light-induced method for the C3-perfluoroalkylation of imidazo[1,2-a]pyridines was reported in 2021. mdpi.comnih.gov This reaction proceeds at room temperature via the formation of a photoactive electron donor–acceptor (EDA) complex between the imidazo[1,2-a]pyridine and a perfluoroalkyl iodide. This method demonstrates broad substrate scope and good functional group tolerance, providing 3-perfluoroalkyl substituted products in moderate to excellent yields without the need for a metal catalyst or external photocatalyst. mdpi.comnih.gov

Table 1: Visible Light-Induced Perfluoroalkylation of Imidazo[1,2-a]pyridines

Entry Imidazo[1,2-a]pyridine Substrate Perfluoroalkyl Iodide Product Yield (%)
1 2-phenylimidazo[1,2-a]pyridine C4F9I 3-(Nonafluorobutyl)-2-phenylimidazo[1,2-a]pyridine 85
2 2-(4-fluorophenyl)imidazo[1,2-a]pyridine C4F9I 3-(Nonafluorobutyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyridine 82
3 2-methylimidazo[1,2-a]pyridine C6F13I 3-(Tridecafluorohexyl)-2-methylimidazo[1,2-a]pyridine 78
4 2-phenyl-7-methylimidazo[1,2-a]pyridine C8F17I 3-(Heptadecafluorooctyl)-2-phenyl-7-methylimidazo[1,2-a]pyridine 75

Data sourced from a 2021 study by Zhu's group on visible-light-induced reactions via EDA complexes. mdpi.comnih.gov

The cyano group is a valuable functional group in organic synthesis as it can be converted into various other functionalities. nih.gov In 2017, a visible-light-promoted protocol for the C3 cyanomethylation of imidazo[1,2-a]pyridines was developed. nih.gov This reaction utilizes bromoacetonitrile (B46782) as the cyanomethyl source and fac-Ir(ppy)3 as a photocatalyst. The method provides a direct route to introduce a cyanomethyl group onto the C3 position of the imidazo[1,2-a]pyridine core under mild, visible-light irradiation. nih.gov

The introduction of aminoalkyl groups is crucial for the synthesis of important pharmaceutical scaffolds. mdpi.comnih.gov Visible light photocatalysis has enabled direct α-amino C-H functionalization to achieve this. In 2018, a method for the aerobic, visible-light-promoted oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N-phenyltetrahydroisoquinoline was reported, using rose bengal as an organic photocatalyst. nih.gov This reaction efficiently forms C-C bonds, yielding C3-aminoalkylated products. Another strategy involves the visible-light-induced decarboxylative coupling with N,N-dimethylaniline substrates, which also provides aminomethylation products in high yields. mdpi.com

Formylated heterocycles are key building blocks in organic synthesis because the aldehyde group can be readily transformed. researchgate.net A photocatalytic method for the C-3 formylation of imidazo[1,2-a]pyridines was reported in 2018. This reaction uses rose bengal as a photocatalyst and tetramethylethylenediamine (TMEDA) as a one-carbon source under visible light irradiation. researchgate.net This approach represents a metal-free pathway to access 3-formyl imidazo[1,2-a]pyridine derivatives.

The synthesis of 2,3-diarylimidazo[1,2-a]pyridine derivatives is of high interest due to their biological potential. nih.gov Traditional methods often rely on transition-metal-catalyzed C-H arylation, which can lead to heavy metal contamination. nih.gov In 2022, a green, visible-light-mediated method for the C3-arylation of imidazo[1,2-a]pyridines was disclosed. nih.govrsc.org This protocol uses chlorophyll, a natural pigment, as a biocatalyst and diazonium salts as the arylating agent. nih.govrsc.org The reaction proceeds at ambient temperature and tolerates a variety of imidazo[1,2-a]pyridines and diazonium salts bearing both electron-donating and electron-withdrawing groups, affording the desired 2,3-diarylimidazo[1,2-a]pyridine products in good to excellent yields. nih.govrsc.org

Table 2: Visible Light-Mediated C3-Arylation of Imidazo[1,2-a]pyridines using Chlorophyll

Entry Imidazo[1,2-a]pyridine Substrate Diazonium Salt Product Yield (%)
1 2-phenylimidazo[1,2-a]pyridine 4-methoxybenzenediazonium tetrafluoroborate 3-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine 85
2 2-(4-chlorophenyl)imidazo[1,2-a]pyridine benzenediazonium tetrafluoroborate 3-phenyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine 82
3 2-methylimidazo[1,2-a]pyridine 4-nitrobenzenediazonium tetrafluoroborate 2-methyl-3-(4-nitrophenyl)imidazo[1,2-a]pyridine 78
4 2-phenyl-7-methylimidazo[1,2-a]pyridine 4-cyanobenzenediazonium tetrafluoroborate 3-(4-cyanophenyl)-2-phenyl-7-methylimidazo[1,2-a]pyridine 80

Data based on the 2022 study by Mahdavi's group. nih.govrsc.org

Carbosilylation via C-H Activation

Direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient and atom-economical approach to modifying complex molecules. researchgate.netmdpi.com In the context of imidazo[1,2-a]pyridines, rhodium-catalyzed C-H activation has been explored for carbosilylation. While specific studies on 5-bromoimidazo[1,2-a]pyridin-8-ol are not detailed, the general reactivity of the imidazo[1,2-a]pyridine ring system suggests that such transformations are feasible. For instance, rhodium catalysts have been successfully employed for the C2-selective silylation of pyridines. rsc.org This is achieved through coordination of the pyridine (B92270) nitrogen to a Lewis-acidic center, which directs the C-H activation to the adjacent C2 position. A similar directive effect could be anticipated from the nitrogen atoms within the imidazo[1,2-a]pyridine core, potentially enabling regioselective carbosilylation. Further research in this area could lead to novel derivatives of this compound with tailored electronic and steric properties.

Oxidative C-H Amination

Oxidative C-H amination is a powerful tool for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals. nih.gov The imidazo[1,2-a]pyridine nucleus is susceptible to electrophilic attack, particularly at the C3 position, making it a prime candidate for such reactions. nih.govstackexchange.com

Research has demonstrated that the C3-amination of imidazo[1,2-a]pyridines can be achieved using various reagents and conditions. researchgate.netresearchgate.net For example, a (diacetoxy)iodobenzene (DIPA)-mediated oxidative C-H amination of imidazo[1,2-a]pyridines with morpholine (B109124) has been reported. nih.gov This reaction proceeds under relatively mild conditions and provides a direct route to C3-aminated products. Another approach involves using diphenylsulfonimide as the amination source with PhI(OAc)2 as the oxidant, which also achieves regioselective C3-amination under catalyst-free conditions at room temperature. researchgate.net These methods highlight the potential for direct amination of the this compound scaffold, offering a pathway to novel derivatives.

Substitution and Coupling Reactions of Brominated Imidazo[1,2-A]pyridines

The bromine atom at the C5 position of this compound is a key handle for a variety of substitution and cross-coupling reactions, enabling significant diversification of the core structure.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic rings. nih.gov In pyridine-like systems, positions ortho and para to the ring nitrogen are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen. youtube.comyoutube.comvaia.com For the imidazo[1,2-a]pyridine ring, this inherent electronic property makes positions like C5 susceptible to SNAr, especially when a good leaving group like bromine is present.

While direct SNAr on an unactivated ring can be challenging, the presence of the bromine atom at C5 on the this compound scaffold facilitates this transformation. The reaction typically involves the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity. nih.gov This pathway allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile method for generating new analogues. The feasibility of SNAr reactions on halogenated pyridines and other electron-deficient heterocycles is well-documented, supporting the potential for such transformations on the 5-bromoimidazo[1,2-a]pyridine (B1254105) core. youtube.comresearchgate.netmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. acs.org The Suzuki-Miyaura coupling, which pairs an organoboron reagent with a halide or triflate, is particularly notable for its mild reaction conditions and tolerance of a wide variety of functional groups. imist.manih.govlibretexts.org

The bromine atom at the C5 position of this compound makes it an excellent substrate for Suzuki-Miyaura reactions. researchgate.net This reaction allows for the introduction of a diverse array of aryl and heteroaryl groups at this position. imist.maacs.orgnih.gov Typically, the reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4 or a combination of Pd(OAc)2 and a phosphine (B1218219) ligand, along with a base. imist.malibretexts.org Microwave irradiation has also been shown to accelerate these couplings, leading to shorter reaction times and high yields. imist.ma The versatility of the Suzuki-Miyaura reaction has been demonstrated in the synthesis of various substituted imidazo[1,2-a]pyridines, highlighting its applicability for the derivatization of this compound. imist.manih.gov

Table 1: Overview of Suzuki-Miyaura Coupling Conditions for Halogenated Imidazo[1,2-a]pyridines This table is a representative example based on general literature and not specific to this compound.

Halide SubstrateBoronic AcidCatalyst SystemBaseSolventConditionsYield (%)
6-Bromoimidazo[1,2-a]pyridineArylboronic acidPd(PPh3)4Na2CO3DME/H2OMicrowave, 120°C70-95
6-Chloroimidazo[1,2-a]pyridineHeteroarylboronic acidPd(OAc)2/PPh3K2CO3Toluene/H2OReflux65-90
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(dppf)Cl2K2CO3Dioxane/H2O100°CGood-Excellent

Diversification Strategies and Scaffold Modifications Relevant to this compound

The development of diverse chemical libraries from a common scaffold is a cornerstone of medicinal chemistry. nih.gov For this compound, diversification can be achieved through a combination of the reactions discussed previously, as well as through the strategic introduction of new functionalities. dntb.gov.uanih.govmdpi.com

Introduction of Heterocyclic Moieties (e.g., Morpholine Unit)

The incorporation of heterocyclic moieties, such as morpholine, is a common strategy to improve the physicochemical properties and biological activity of drug candidates. nih.gov As mentioned in the section on oxidative C-H amination, direct introduction of a morpholine unit at the C3 position of the imidazo[1,2-a]pyridine core is a viable strategy. nih.govresearchgate.net This can be achieved through methods like the DIPA-mediated amination. nih.gov

Furthermore, the bromine at C5 can serve as an anchor point for introducing morpholine or other heterocycles via palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would complement the C-H functionalization approaches, allowing for the selective introduction of heterocyclic units at different positions of the this compound scaffold. The synthesis of various morpholine-containing heterocyclic compounds has been shown to yield molecules with interesting biological profiles, including potential antitumor and antimycobacterial activities. researchgate.netnih.gov

Library Synthesis and Derivatization Approaches for Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, leading to extensive efforts in developing efficient methods for the synthesis of large, diverse libraries of its derivatives. nih.gov These libraries are crucial for screening and identifying new therapeutic agents. nih.gov The approaches to generating these libraries often involve multicomponent reactions and various functionalization strategies that allow for the introduction of a wide range of substituents.

One of the prominent methods for creating imidazo[1,2-a]pyridine libraries is through multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic step. beilstein-journals.org A notable example is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which can be followed by an Ugi four-component reaction to produce complex peptidomimetics containing the imidazo[1,2-a]pyridine core. beilstein-journals.org This tandem approach allows for the introduction of four points of diversity from readily available starting materials, facilitating the rapid generation of a focused compound library. beilstein-journals.org

Another powerful strategy for derivatization is the direct functionalization of the imidazo[1,2-a]pyridine ring system. rsc.org Radical reactions, including those mediated by transition metals, metal-free oxidation, and photocatalysis, have been successfully employed to introduce various functional groups onto the scaffold. rsc.org Furthermore, Friedel-Crafts-type reactions catalyzed by Lewis or Brønsted acids are effective for the C3-alkylation of imidazo[1,2-a]pyridines, using aldehydes or hemiacetals as electrophiles. mdpi.com

The synthesis of imidazo[1,2-a]pyridine derivatives can also be achieved through condensation reactions. For instance, an efficient, iodine-catalyzed, one-pot, three-component condensation of an aryl aldehyde, 2-aminopyridine (B139424), and an isocyanide can yield a variety of imidazo[1,2-a]pyridine derivatives. researchgate.net This method highlights the versatility of synthetic strategies available for building libraries of these valuable compounds. researchgate.net

The following table summarizes various approaches for the library synthesis and derivatization of imidazo[1,2-a]pyridine scaffolds:

Reaction Type Key Reagents Description Reference
Tandem GBB and Ugi Reactions2-aminopyridines, aldehydes, isocyanides, carboxylic acidsA multi-step, one-pot synthesis to create peptidomimetics with four diversity points. beilstein-journals.org
Radical FunctionalizationTransition metal catalysts, oxidants, lightDirect introduction of functional groups onto the imidazo[1,2-a]pyridine core via radical intermediates. rsc.org
Friedel-Crafts AlkylationLewis/Brønsted acids, aldehydes, hemiacetalsCatalytic alkylation at the C3 position of the imidazo[1,2-a]pyridine ring. mdpi.com
Iodine-Catalyzed MCRAryl aldehydes, 2-aminopyridines, isocyanidesA one-pot, three-component reaction to synthesize substituted imidazo[1,2-a]pyridines. researchgate.net

These diverse synthetic methodologies underscore the adaptability of the imidazo[1,2-a]pyridine scaffold for the creation of extensive chemical libraries, which are instrumental in the discovery of novel compounds with potential therapeutic applications. nih.govrsc.org

Spectroscopic Characterization and Structural Elucidation of 5 Bromoimidazo 1,2 a Pyridin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-Bromoimidazo[1,2-a]pyridin-8-ol, one would expect to observe distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine (B132010) core and a signal for the hydroxyl proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine atom and the electron-donating character of the hydroxyl group. The coupling patterns (e.g., doublets, triplets) would help to establish the relative positions of the protons on the pyridine (B92270) ring.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2 s
H-3 s
H-6 d
H-7 d
8-OH s (broad)

Note: This table is for illustrative purposes only. Actual values would need to be determined experimentally.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings would be characteristic of the imidazo[1,2-a]pyridine system. The carbon atom attached to the bromine (C-5) would be expected to appear at a specific chemical shift due to the halogen's influence, while the carbon bearing the hydroxyl group (C-8) would also have a characteristic resonance.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
C-2
C-3
C-5
C-6
C-7
C-8a
C-8

Note: This table is for illustrative purposes only. Actual values would need to be determined experimentally.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups in a molecule. In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (in the 1400-1600 cm⁻¹ region), and the C-Br stretch (typically below 800 cm⁻¹).

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl) ~3400 (broad)
Aromatic C-H stretch ~3100-3000
C=C and C=N stretch ~1600-1400
C-O stretch ~1200
C-Br stretch <800

Note: This table is for illustrative purposes only. Actual values would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group.

Elemental Analysis for Compositional Verification

Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and bromine in the compound. The experimentally determined percentages would be compared with the calculated theoretical values for the molecular formula C₇H₅BrN₂O to confirm the compound's purity and elemental composition.

Table 4: Theoretical Elemental Composition of this compound

Element Percentage (%)
Carbon (C) 39.46
Hydrogen (H) 2.37
Bromine (Br) 37.51
Nitrogen (N) 13.15
Oxygen (O) 7.51

Note: These are calculated theoretical values.

Computational Chemistry and Molecular Modeling Studies of 5 Bromoimidazo 1,2 a Pyridin 8 Ol and Its Analogues

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of imidazo[1,2-a]pyridine (B132010) derivatives. These calculations provide information on molecular orbitals, charge distribution, and various reactivity descriptors.

DFT studies on imidazo[1,2-a]pyridine N-acylhydrazone derivatives, for instance, have been performed at the B3LYP/6-31+G(d,p) level of theory to analyze their stability and reactivity. scirp.orgscirp.org Such studies involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting character. scirp.org The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for assessing the chemical reactivity of a compound. scirp.org

Global chemical reactivity parameters derived from these calculations, such as chemical hardness (η), softness (S), electronic chemical potential (μ), and electrophilicity (ω), help in understanding the stability and reactivity of these molecules. scirp.orgnih.gov For example, a higher HOMO-LUMO gap and greater hardness are generally associated with higher stability and lower reactivity. scirp.org Molecular Electrostatic Potential (MEP) maps are also generated to identify nucleophilic and electrophilic sites within the molecule, which is vital for predicting how the molecule will interact with other species. scirp.orgscirp.orgnih.gov

Conformational Analysis and Intramolecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its function and interactions. For analogues of 5-Bromoimidazo[1,2-a]pyridin-8-ol, computational methods are used to determine the most stable conformations and to study the intramolecular forces that stabilize them.

One significant finding in related imidazo[1,2-a]pyridine systems is the presence of intramolecular hydrogen bonds. Theoretical calculations have been employed to investigate the interaction between a hydrogen atom at position 5 (H-5) and an oxygen atom of an electron-withdrawing group at position 3. nih.gov This interaction, which can be described as an electrostatic hydrogen bond, influences the conformational preference of the substituent at position 3. nih.gov

Studies using DFT at the B3LYP/6-311++G(d,p) level of theory have shown that the conformer where the oxygen of the substituent is oriented towards H-5 is the most stable. nih.gov This stability is supported by several computational parameters, including conformational and vibrational analysis, the theory of Atoms in Molecules (AIM), and geometric parameters. nih.gov For instance, in 2-phenyl-3-formyl-imidazo[1,2-a]pyridine, the calculated distance between the carbonyl oxygen and H-5 was found to be 2.254 Å, indicating a significant interaction. nih.gov

ParameterValueReference
Methodology DFT B3LYP/6-311++G(d,p) nih.gov
Molecule Studied 2-phenyl-3-formyl-imidazo[1,2-a]pyridine nih.gov
Interaction Intramolecular H-bond (O···H-5) nih.gov
Calculated O···H-5 Distance 2.254 Å nih.gov
Energy Difference (ΔG) between conformers 2.0 kcal/mol (for 3-nitroso derivative) nih.gov

Spectroscopic Property Simulations (e.g., UV-Vis, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating spectroscopic properties like UV-Vis absorption and fluorescence spectra. researchgate.netnih.gov These simulations are crucial for interpreting experimental spectra and understanding the electronic transitions that give rise to the observed optical properties. nih.govresearchgate.net

For new dyes derived from imidazo[1,2-a]pyridine, TD-DFT calculations have been used to obtain the optimized geometries and frontier orbitals, which in turn are used to calculate the electronic absorption spectra. researchgate.net These theoretical spectra are then compared with experimental data to validate the computational model. researchgate.net For example, TD-DFT calculations on certain imidazo[1,2-a]pyridine-based dyes have successfully predicted absorption maxima corresponding to experimental values in the 400–600 nm range. researchgate.net

Furthermore, computational studies on V-shaped bis-imidazo[1,2-a]pyridine fluorophores have shown how the nature of the excited state can be tuned from a π-π* to an intramolecular charge transfer (ICT) character, supported by TD-DFT investigations. nih.gov Similarly, the photophysical properties of excited-state intramolecular proton transfer (ESIPT) active imidazo[1,2-a]pyridine dyes have been investigated using TD-DFT to understand the effect of substituents and solvent media. tandfonline.com

Compound ClassComputational MethodPredicted PropertyKey FindingReference
Imidazo[1,2-a]pyridine Dyes TD-DFTElectronic Absorption SpectraPredicted absorption maxima match experimental data (400-600 nm). researchgate.net researchgate.net
V-shaped bis-Imidazo[1,2-a]pyridines TD-DFTNature of Excited StateTunable from π-π* to ICT character. nih.gov nih.gov
ESIPT-active HPIP Dyes PBE0/6-31++G(d,p), M06-2X/6-31++G(d,p)Photophysical PropertiesSubstituent and solvent effects on ESIPT process. tandfonline.com tandfonline.com
Pyridine (B92270) Dipyrrolide Derivatives TD-DFT (M06/6-311G(d,p))Absorption SpectraRedshift in absorption spectra (562 to 617 nm) with end-capped modifications. researchgate.netnih.gov researchgate.netnih.gov

Molecular Docking Investigations of Imidazo[1,2-A]pyridine Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). openpharmaceuticalsciencesjournal.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein. nih.gov

For imidazo[1,2-a]pyridine analogues, docking studies have been performed to understand their interactions with various biological targets. For example, derivatives have been docked into the active sites of enzymes like cholinesterases and pantothenate synthetase. openpharmaceuticalsciencesjournal.comnih.gov The process generally involves preparing the protein and ligand structures, generating a receptor grid, performing the docking simulation, and analyzing the resulting poses. openpharmaceuticalsciencesjournal.com

Validation of the docking protocol is often done by re-docking a co-crystallized ligand into the protein's binding site and comparing the root-mean-square deviation (RMSD) between the docked pose and the crystal structure. openpharmaceuticalsciencesjournal.com

Binding Affinity and Selectivity Prediction via Computational Methods

Computational methods are crucial for predicting the binding affinity and selectivity of imidazo[1,2-a]pyridine derivatives for their biological targets. Docking scores, such as the Gscore from Glide, are used to estimate the binding affinity, with more negative scores indicating stronger binding. openpharmaceuticalsciencesjournal.com

In a study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents, docking scores (XP Gscore) were calculated to assess binding affinity towards pantothenate synthetase. openpharmaceuticalsciencesjournal.com The results showed a range of binding affinities, with some compounds exhibiting higher predicted affinity than others. openpharmaceuticalsciencesjournal.com Additionally, screening of imidazo[1,2-a]pyridin-3-yl derivatives against targets like farnesyl diphosphate (B83284) synthase and phosphodiesterase 3B has been performed to predict selectivity and binding affinity. nih.govacs.org

The Prime/MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method is another approach used to calculate the binding free energy of the ligand-protein complex, providing a more refined prediction of binding affinity. openpharmaceuticalsciencesjournal.com

Compound SeriesTarget ProteinDocking Program/MethodKey FindingReference
Imidazo[1,2-a]pyridine-3-carboxamides Pantothenate Synthetase (3IVX)Glide (Schrödinger)Compound 26k showed the highest binding affinity (XP Gscore -7.370 kcal/mol) in the series. openpharmaceuticalsciencesjournal.com openpharmaceuticalsciencesjournal.com
Imidazo[1,2-a]pyridin-3-yl derivatives Farnesyl Diphosphate Synthase (5CG5)Molegro Virtual DockerCompound 4(k) exhibited the highest MolDock score (-145.600) and protein-ligand interaction energy (-149.188). acs.org acs.org
Indolo-imidazo[1,2-a]pyridines QcrB (Cytochrome bc1 complex)AutoDock 4.0Compounds A12 and A13 showed docking scores similar to the standard inhibitor Q203. nanobioletters.com nanobioletters.com
Imidazo[1,2-a]pyridine ethers and squaramides ATP synthaseNot specifiedA quantitative correlation was found between the interactions with Glu65b and the inhibitory activity. informahealthcare.com informahealthcare.com

Protein-Ligand Interaction Mapping

A crucial output of molecular docking is the detailed map of interactions between the ligand and the protein's active site. This includes identifying key amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

For imidazo[1,2-a]pyridine derivatives, docking studies have revealed specific interaction patterns. For instance, docking of imidazo[1,2-a]pyridine-3-carboxamides into pantothenate synthetase showed hydrogen bond interactions with residues such as Gly158, Met195, and Pro38, as well as pi-cation interactions with His47. openpharmaceuticalsciencesjournal.com In another study on cholinesterase inhibitors, imidazo[1,2-a]pyridine derivatives were found to bind to the peripheral anionic sites of acetylcholinesterase (AChE) and the acyl pocket of butyrylcholinesterase (BChE). nih.gov

These interaction maps are vital for structure-activity relationship (SAR) studies and for designing new analogues with improved binding and selectivity. nih.gov For example, the discovery that a methylsulfonyl group on a synthesized imidazo[1,2-a]pyridine could be inserted into a secondary pocket of the COX-2 enzyme was a key finding from molecular modeling. researchgate.net

Ligand/SeriesProtein TargetKey Interacting ResiduesType of InteractionReference
Imidazo[1,2-a]pyridine-3-carboxamides Pantothenate SynthetaseGly158, Met195, Pro38, His47Hydrogen bonds, Pi-cation openpharmaceuticalsciencesjournal.com
Imidazo[1,2-a]pyridin-3-yl derivatives Farnesyl Diphosphate SynthaseTyr58, Asn59, Arg60, Thr63, Glu93, Arg113, Tyr204, Ser205Hydrogen bonds acs.org
Imidazo[1,2-a]pyridine derivatives Cholinesterases (AChE, BChE)Peripheral anionic site (AChE), Acyl pocket (BChE)Not specified nih.gov
Imidazo[1,2-a]pyridine derivatives COX-2Not specifiedInsertion of methylsulfonyl group into secondary pocket researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the protein-ligand complex and to refine the binding poses obtained from docking.

MD simulations have been applied to study imidazo[1,2-a]pyridine ethers and squaramides complexed with ATP synthase to ascertain the stability of the protein structure and the docked ligand poses. informahealthcare.com These simulations can reveal conformational changes in the protein or ligand upon binding and provide a more accurate estimation of binding free energies. The stability of the complex during the simulation is often monitored by calculating the RMSD of the protein and ligand backbone atoms over time. A stable RMSD trajectory suggests a stable binding mode. Such studies are critical for validating the results of docking and for gaining a deeper understanding of the dynamic nature of ligand-protein interactions. openpharmaceuticalsciencesjournal.cominformahealthcare.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches for Imidazo[1,2-A]pyridines

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become central to modern SAR investigations of imidazo[1,2-a]pyridines. These studies utilize statistical and machine learning techniques to build models that predict the activity of new compounds based on their physicochemical properties and structural features.

Several QSAR studies have been conducted on various series of imidazo[1,2-a]pyridine derivatives to elucidate the key structural requirements for their biological activities. For instance, 3D-QSAR models have been developed for imidazo[1,2-a]pyridine derivatives acting as dual antagonists of the Angiotensin II type 1 (AT1) receptor and partial agonists of the peroxisome proliferator-activated receptor γ (PPARγ). nih.gov These models, which include Comparative Molecular Field Analysis (CoMFA), provide detailed 3D contour maps that highlight the regions around the molecule where steric bulk, and positive or negative electrostatic charges are favorable or detrimental to activity. nih.gov Such studies offer a visual and quantitative guide for designing more potent dual-target ligands.

A QSAR study on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives as acid pump antagonists revealed a significant correlation between their activity and the Global Topological Charge Indices (GTCI), as well as the hydrophobic constant (π) of certain substituents. nih.gov This indicates that charge distribution across the molecule and the hydrophobicity of specific groups are critical determinants of their H+/K+-ATPase inhibitory activity. nih.gov These findings allow for the prediction of more potent compounds and provide insights into the nature of the interaction with the receptor, suggesting the involvement of dispersion and hydrophobic interactions. nih.gov

The following table summarizes key findings from representative QSAR studies on imidazo[1,2-a]pyridine derivatives:

Study Focus Key Findings Computational Method Significance
Dual AT1/PPARγ ModulatorsSteric and electrostatic fields around the imidazo[1,2-a]pyridine core are critical for activity.3D-QSAR (CoMFA)Provides a detailed 3D map for designing novel dual-target ligands with optimized interactions. nih.gov
Acid Pump AntagonistsActivity correlates with Global Topological Charge Indices and substituent hydrophobicity.QSARHighlights the importance of electronic and hydrophobic properties for H+/K+-ATPase inhibition. nih.gov
Anticancer AgentsThe central imidazo[1,2-a]pyridine core is essential. Substituents at the C-2 position significantly impact activity.Qualitative SARGuides the strategic placement of electron-donating or electron-withdrawing groups to enhance anticancer effects. researchgate.net
Antimycobacterial AgentsA generated 3D-QSAR model can be used for designing novel potent derivatives.3D-QSARFacilitates the future design of more effective antitubercular agents based on the imidazo[1,2-a]pyridine-3-carboxamide scaffold. researchgate.net

This table presents a selection of findings from various studies and is not exhaustive.

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For imidazo[1,2-a]pyridine derivatives, pharmacophore models have been generated to define the key interactions with various biological targets. For example, a ligand-based pharmacophore model for KRAS G12D inhibitors identified essential features including hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. researchgate.net

Molecular docking studies complement pharmacophore modeling by predicting the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. These studies have been instrumental in understanding the SAR of imidazo[1,2-a]pyridines. For instance, docking studies of imidazo[1,2-a]pyridine-based anticancer agents have revealed specific binding interactions with the active sites of enzymes like caspase-3 and caspase-9, confirming their pro-apoptotic mechanism of action. tandfonline.com Similarly, docking of imidazo[1,2-a]pyridine-3-carboxamide analogues into the active site of pantothenate synthetase has elucidated key hydrogen bonding and pi-cation interactions responsible for their antimycobacterial activity. researchgate.net

Scaffold Hopping and In Silico Design Strategies for Novel Imidazo[1,2-A]pyridine Derivatives

Scaffold hopping is a computational strategy in drug design that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different but functionally equivalent scaffold. This approach is used to discover novel chemotypes with improved properties such as enhanced potency, better selectivity, or more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The imidazo[1,2-a]pyridine scaffold has been both a source and a destination for scaffold hopping endeavors.

In one notable example, imidazo[1,2-a]pyridines were identified as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor through a scaffold hopping approach starting from a pyridone-based series. nih.gov This discovery was driven by shape and electrostatic similarity, demonstrating the power of computational tools to identify non-obvious structural replacements that retain biological activity. nih.gov

Bioisosteric replacement is a related concept where a substituent or a group of atoms in a molecule is replaced by another with similar physical or chemical properties, leading to a compound with similar biological activity. For instance, an 8-fluoroimidazo[1,2-a]pyridine (B164112) was designed and evaluated as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine (B1208166) in an allosteric modulator of the GABAA receptor. nih.gov This substitution was validated through both in silico and experimental methods, showcasing the utility of this strategy in fine-tuning the properties of a lead compound. nih.gov

In silico design strategies are frequently employed to generate novel imidazo[1,2-a]pyridine derivatives with desired biological activities. These strategies often combine scaffold hopping, bioisosteric replacement, and structure-based design. For example, a series of novel imidazo[1,2-a]pyridine derivatives were designed as potent c-Met inhibitors by employing a bioisosteric replacement strategy. nih.gov This led to the identification of a highly potent and selective inhibitor with significant antitumor activity in a xenograft model. nih.gov

The following table provides examples of scaffold hopping and in silico design strategies involving the imidazo[1,2-a]pyridine scaffold:

Original Scaffold/Target New Scaffold/Design Strategy Resulting Compound Class Therapeutic Target
PyridonesScaffold Hopping (Shape and Electrostatic Similarity)Imidazo[1,2-a]pyridinesMetabotropic Glutamate 2 Receptor nih.gov
Imidazo[1,2-a]pyrimidineBioisosteric Replacement8-Fluoroimidazo[1,2-a]pyridineGABAA Receptor nih.gov
Known c-Met InhibitorsBioisosteric ReplacementImidazo[1,2-a]pyridine Derivativesc-Met Kinase nih.gov
Various Known ScaffoldsScaffold HoppingImidazo[1,2-a]pyridine DerivativesKRAS G12C rsc.org

This table illustrates the application of scaffold hopping and in silico design in the development of novel imidazo[1,2-a]pyridine-based compounds.

Mechanistic Investigations of Reactions Involving Imidazo 1,2 a Pyridine Scaffolds

Elucidation of Reaction Mechanisms in Imidazo[1,2-A]pyridine (B132010) Synthesis

The synthesis of the imidazo[1,2-a]pyridine core, a critical step for producing derivatives like 5-Bromoimidazo[1,2-a]pyridin-8-ol, is often achieved by reacting a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nih.gov For the synthesis of the 8-hydroxy variant, 2-aminopyridin-3-ol serves as the key precursor. Mechanistic studies have focused on understanding the catalytic cycles, the nature of intermediates, and the precise role of the reagents involved.

Catalytic Cycles and Intermediate Formation

The synthesis of imidazo[1,2-a]pyridines can proceed through various mechanistic pathways depending on the chosen reagents and catalysts. A common approach involves the condensation of 2-aminopyridines with α-bromoacetophenones. nih.gov A plausible mechanism for this transformation begins with the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine with the α-bromoacetophenone. This is followed by an intramolecular cyclization to form the fused ring system. beilstein-journals.org

In metal-free syntheses, the formation of an Ortoleva-King type intermediate is often proposed. For instance, in a reaction involving 2-aminopyridines, acetophenones, and a source of iodine, an iodoacetophenone is generated in situ. This is followed by the alkylation of the endocyclic nitrogen of the aminopyridine and subsequent intramolecular cyclization. organic-chemistry.org

Three-component reactions catalyzed by iodine have also been mechanistically scrutinized. A proposed pathway involves the initial condensation of an aldehyde with 2-aminopyridine to form an imine ion . This intermediate is then activated by the Lewis acidic iodine catalyst, facilitating a nucleophilic attack by a third component (e.g., an isocyanide). This is followed by a [4+1] cycloaddition to construct the heterocyclic core.

In copper-catalyzed syntheses using aminopyridines and nitroolefins, a proposed mechanism involves a Michael addition, the formation of a radical cation, hydrogen abstraction, and finally, an intramolecular nucleophilic addition to yield the imidazo[1,2-a]pyridine product.

The table below summarizes key intermediates identified or proposed in various synthetic routes to the imidazo[1,2-a]pyridine scaffold.

Intermediate TypePrecursorsReaction TypeCatalyst/Reagent
Alkylated Pyridine (B92270)2-Aminopyridine, α-HaloketoneBimolecular CondensationBase (e.g., K₂CO₃)
Ortoleva-King Intermediate2-Aminopyridine, Ketone, IodideThree-ComponentGraphene Oxide
Imine Ion2-Aminopyridine, AldehydeThree-ComponentIodine (Lewis Acid)
Radical CationAminopyridine, NitroolefinOne-Pot SynthesisCopper(I)

Role of Catalysts and Reagents in Reaction Progression

The choice of catalyst and reagents is paramount in directing the reaction pathway and achieving high yields of the desired imidazo[1,2-a]pyridine product.

Catalysts:

Copper Salts (e.g., CuI, CuBr): In aerobic oxidative reactions, copper catalysts are versatile. For example, CuI has been used to catalyze the synthesis from 2-aminopyridines and acetophenones, proceeding through what is believed to be a catalytic Ortoleva-King reaction. organic-chemistry.org In other systems, CuBr has been identified as the most effective catalyst for the one-pot synthesis from aminopyridines and nitroolefins, with air serving as a green oxidant.

Iodine (I₂): Molecular iodine is a cost-effective and environmentally benign catalyst. It can function as a Lewis acid to activate carbonyl groups, facilitating nucleophilic attack. osti.gov In some reactions, iodine is proposed to trigger the cleavage of N-O bonds in oxime esters to generate reactive iminyl radicals that couple with pyridines. nih.gov

Iron Salts (e.g., FeCl₃): In cascade reactions involving nitroolefins and 2-aminopyridines, FeCl₃ has been identified as a superior Lewis acid catalyst compared to others like AlCl₃ and ZnCl₂.

Graphene Oxide (GO): This carbocatalyst has been used to promote the condensation of 2-aminopyridines with acetophenones and thiols, facilitating the generation of an iodoacetophenone and the subsequent Ortoleva-King type cyclization. nih.gov

Reagents:

2-Aminopyridines: This is the foundational building block, providing the pyridine ring and the exocyclic nitrogen essential for forming the imidazole (B134444) portion of the scaffold. The substituents on the aminopyridine ring can influence the reaction rate and outcome.

Carbonyl Compounds (Aldehydes, Ketones, α-Haloketones): These reagents provide the carbon atoms necessary to complete the five-membered imidazole ring. The nature of the carbonyl compound dictates the substitution pattern at the C2 and C3 positions of the final product.

Oxidants: In many synthetic routes, an oxidant is required for the final aromatization step. Molecular oxygen from the air is often used as a green and inexpensive oxidant, particularly in copper-catalyzed systems.

Mechanistic Pathways of C-H Functionalization

Direct C-H functionalization has emerged as a powerful strategy for derivatizing the imidazo[1,2-a]pyridine core, offering an atom-economical alternative to traditional cross-coupling reactions. nih.gov The regioselectivity of these reactions is a key area of mechanistic investigation. The imidazo[1,2-a]pyridine scaffold has several C-H bonds that can be targeted, with the C3 position being particularly reactive toward electrophilic substitution.

A significant mechanistic aspect of C-H functionalization, especially in reactions involving 2-arylimidazo[1,2-a]pyridines, is the role of the nitrogen atom at the 1-position (N-1). This nitrogen can act as a directing group, coordinating with a metal catalyst to facilitate ortho-C-H activation on the 2-aryl substituent. rsc.orgclockss.org

Visible-light-induced C-H functionalization often proceeds through radical pathways. For example, in the trifluoromethylation of imidazo[1,2-a]pyridines, a photocatalyst can generate a CF₃ radical. This radical then adds to the electron-rich imidazo[1,2-a]pyridine ring to form a radical intermediate, which is subsequently oxidized to the final product.

Electrochemical synthesis provides another avenue for C-H functionalization. By employing electrons as a traceless oxidant, functionalization at the C3 or C5 positions can be achieved under mild conditions. nih.gov

Kinetic Isotope Effect (KIE) Studies in Imidazo[1,2-a]pyridine Reactions

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rates of a substrate with that of its deuterated analogue.

In the context of C-H activation, a significant primary KIE (kH/kD > 2) suggests that the C-H bond cleavage is the rate-limiting step. Conversely, a small or absent KIE (kH/kD ≈ 1) indicates that C-H bond breaking occurs in a fast step, either before or after the rate-determining step. researchgate.net

Control Experiments and Mechanistic Probes

To validate proposed reaction mechanisms, a series of control experiments and the use of mechanistic probes are standard practice in the study of imidazo[1,2-a]pyridine chemistry.

Radical Scavenging Experiments: To determine if a reaction proceeds through a radical pathway, radical inhibitors or scavengers such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or butylated hydroxytoluene (BHT) are added to the reaction mixture. If the reaction is significantly slowed or completely inhibited, it provides strong evidence for the involvement of radical intermediates. For instance, in aza-Friedel-Crafts reactions for C3-alkylation, the addition of TEMPO did not inhibit the reaction, suggesting that a radical pathway is unlikely.

Intermediate Isolation: In some cases, it is possible to isolate and characterize reaction intermediates. For example, in the metal-free synthesis of imidazo[1,2-a]pyridines, an intermediate enamine was successfully isolated, confirming that the initial step was the attack of the exocyclic amine on the carbonyl compound. nih.gov

Distinguishing Catalytic Species: When a catalyst could potentially act in multiple ways, control experiments are designed to elucidate its true role. In an iodine-catalyzed three-component reaction, an experiment was run with HI instead of I₂ to see if the active catalyst was in situ generated hydroiodic acid. A separate experiment was run with I₂ and a base (sodium hydrogen carbonate) to neutralize any generated HI. The results indicated that molecular iodine acting as a Lewis acid was the key catalytic driver, rather than in situ generated HI. osti.gov

Deuterium Labeling: The use of deuterated starting materials or solvents serves as a powerful probe. Deuterium labeling experiments can reveal the reversibility of certain steps, such as C-H activation, and are essential for the KIE studies discussed previously. researchgate.net

The table below outlines common control experiments and the mechanistic questions they address.

Control Experiment/ProbePurposeExample Application
Addition of Radical Scavenger (e.g., TEMPO)To test for the involvement of radical intermediates.Visible-light photocatalysis, C-H functionalization.
Isolation of IntermediatesTo confirm the structure of a transient species in the reaction pathway.Isolation of enamine intermediates in condensation reactions. nih.gov
Catalyst Variation/InhibitionTo determine the active catalytic species.Comparing I₂ vs. HI in iodine-catalyzed reactions. osti.gov
Deuterium LabelingTo study the reversibility of steps and for KIE analysis.Probing the C-H activation step in functionalization reactions. researchgate.net

Advanced Research Applications of Imidazo 1,2 a Pyridine Derivatives

Development of Chemical Probes and Biosensors

The unique photophysical properties of the imidazo[1,2-a]pyridine (B132010) core have made it an attractive scaffold for the development of chemical probes and biosensors. These tools are crucial for understanding complex biological processes and for the detection of various analytes.

Fluorescent Probes for Specific Analyte Detection (e.g., Metal Ions, pH)

Imidazo[1,2-a]pyridine derivatives have been successfully designed as fluorescent probes for the detection of biologically and environmentally important species. Their fluorescence properties are often sensitive to the local environment, making them excellent candidates for sensor development.

For instance, a fused imidazo[1,2-a]pyridine-based sensor has been developed for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺ ions in aqueous media and within HeLa cells. nih.govrsc.org This probe demonstrated a 'turn-on' fluorescence response for Fe³⁺ and a 'turn-off' response for Hg²⁺, with detection limits in the parts-per-billion range. nih.gov The planar structure and the presence of heteroatoms in the imidazo[1,2-a]pyridine ring system are crucial for its fluorescence and ion-binding capabilities. rsc.org

Another study reported the development of imidazo[1,2-a]pyridine-based small organic fluorescent molecules for the selective detection of nerve agent simulants. sigmaaldrich.com These probes exhibited high sensitivity and selectivity for diethyl cyanophosphonate (DCNP) and diethyl chlorophosphate (DCP), with a visible color change under a UV lamp, demonstrating their potential for real-time detection. sigmaaldrich.com Furthermore, an imidazo[1,2-a]pyridine-functionalized xanthene has been engineered as a fluorescent probe for the naked-eye detection of Hg²⁺, which operates over a wide pH range and has been successfully applied in cell imaging and on test strips. rsc.orgresearchgate.net

The hypothetical 5-Bromoimidazo[1,2-a]pyridin-8-ol, with its hydroxyl group, could potentially serve as a proton-responsive fluorescent probe for pH sensing. The hydroxyl group's protonation state would influence the electronic properties of the imidazo[1,2-a]pyridine core, leading to changes in its fluorescence emission. Moreover, the bromo substituent could be used for further functionalization to introduce specific recognition motifs for other analytes.

Positron Emission Tomography (PET) Imaging Probes

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology. The development of novel PET probes is essential for visualizing and quantifying biological processes at the molecular level. Imidazo[1,2-a]pyridine derivatives have emerged as promising scaffolds for the development of PET imaging agents.

A carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine derivative has been synthesized and evaluated as a potential PET probe for targeting the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. nih.govnih.gov This radiotracer demonstrated the potential for in vivo imaging of this critical cancer-related pathway. nih.gov The imidazo[1,2-a]pyridine core provides a stable and biocompatible platform that can be readily radiolabeled. The bromo- and hydroxyl-moieties of this compound would offer synthetic handles for the introduction of chelating agents for radiometals or for direct radiohalogenation, making it a potentially valuable precursor for novel PET probes.

Chemogenomic Profiling and Target Pathway Elucidation

Chemogenomic profiling is a powerful strategy to identify the biological targets and mechanisms of action of small molecules. Studies on imidazo[1,2-a]pyridines have revealed that even subtle structural modifications can lead to distinct biological activities.

A study using chemogenomic profiling in yeast demonstrated that two closely related compounds, an imidazo[1,2-a]pyridine and an imidazo[1,2-a]pyrimidine (B1208166), differing by only a single atom, exhibited entirely different mechanisms of action. nih.govplos.org The imidazo[1,2-a]pyridine derivative disrupted mitochondrial function, while the imidazo[1,2-a]pyrimidine acted as a DNA-damaging agent. nih.govplos.org This highlights the remarkable ability to tune the biological activity of this scaffold. These findings were also recapitulated in human cells, suggesting that yeast can be a powerful model for understanding the mechanism of action of these compounds in mammals. nih.govplos.org

The presence of a bromine atom and a hydroxyl group on the this compound scaffold would likely influence its interaction with biological targets. These functional groups could participate in hydrogen bonding or halogen bonding, potentially leading to novel biological activities that could be explored through chemogenomic profiling.

Integration in Functional Materials and Optoelectronic Devices

The inherent photophysical properties of imidazo[1,2-a]pyridines, such as their fluorescence and potential for excited-state intramolecular proton transfer (ESIPT), make them attractive candidates for incorporation into functional materials and optoelectronic devices. rsc.org The imidazo[1,5-a]pyridine (B1214698) isomers are also known for their luminescent properties and have been investigated for applications in optoelectronics and as emitters for confocal microscopy. nih.govrsc.org

The development of imidazo[1,2-a]pyridine-based materials could lead to new organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. The specific substitution pattern on the imidazo[1,2-a]pyridine core can be tuned to achieve desired photophysical properties, such as emission color and quantum yield. The bromine and hydroxyl groups of this compound could be exploited to modulate these properties and to facilitate the incorporation of the molecule into larger polymeric or solid-state structures.

Applications in Catalysis and Method Development

The functionalization of the imidazo[1,2-a]pyridine scaffold is an active area of research, with various methods being developed for the introduction of different substituents. rsc.org The presence of a bromine atom, as in this compound, makes it a valuable building block for further chemical modifications through cross-coupling reactions.

For example, bromo-substituted imidazo[1,2-a]pyridines can readily participate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, allowing for the introduction of a wide range of aryl, alkynyl, and amino groups. researchgate.net This versatility makes bromo-imidazo[1,2-a]pyridines key intermediates in the synthesis of complex molecules with desired biological or material properties.

Furthermore, the imidazo[1,2-a]pyridine scaffold itself can act as a ligand in transition metal catalysis. The development of new catalytic systems based on this scaffold is an emerging area of interest. The specific electronic and steric properties imparted by the bromo and hydroxyl groups in this compound could lead to the development of novel catalysts with unique reactivity and selectivity.

Q & A

Advanced Research Question

  • Steric Hindrance : Bulky substituents at the 2-position reduce Pd-catalyzed coupling efficiency (e.g., Suzuki reactions) .
  • Electronic Effects : Electron-deficient aryl boronic acids (e.g., p-CF₃) enhance oxidative addition rates with bromo derivatives .
  • Solvent Optimization : Mixed solvents (toluene/DMF) balance solubility and catalyst activity .

What analytical techniques are critical for quantifying trace impurities in synthesized this compound?

Basic Research Question

  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities at <0.1% levels .
  • Elemental Analysis : Validate C/H/N/Br ratios (theoretical vs. experimental) to confirm purity .
  • TGA/DSC : Assess thermal stability and decomposition profiles (e.g., melting endotherms at 250–310°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.